Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula and a molecular weight of 218.68 g/mol. This compound is recognized for its diverse applications in scientific research, particularly in organic synthesis and medicinal chemistry. Its structure features a piperidine ring substituted with a cyano group and an ethyl ester, contributing to its reactivity and utility in various chemical processes.
This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen atoms within a six-membered ring structure. It is classified as a piperidine derivative, which is significant in the development of pharmaceuticals due to its ability to interact with biological systems.
The synthesis of Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride typically involves the reaction of piperidine derivatives with ethyl cyanoacetate. The reaction conditions generally include:
In industrial contexts, the production process often utilizes automated reactors to ensure consistency and purity. Rigorous quality control measures are implemented to meet pharmaceutical standards.
The molecular structure of Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride consists of a piperidine ring with substituents at specific positions:
Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride can participate in several types of chemical reactions:
These reactions highlight the compound's versatility as an intermediate in organic synthesis, allowing it to serve as a precursor for various pharmaceutical agents.
The mechanism of action for Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets within biological systems. This compound can function as a ligand that binds to receptors or enzymes, modulating their activity. The precise effects depend on the target proteins and pathways involved in cellular processes.
Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride exhibits notable solubility characteristics:
The chemical properties include:
Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride has several scientific uses:
The synthetic lineage of 4-substituted piperidines traces back to Otto Eisleb's pioneering 1939 synthesis of Dolantin (pethidine/meperidine), a landmark 4-phenylpiperidine analgesic developed at Farbwerke Hoechst. Eisleb's original route exploited the condensation of benzyl cyanide with di-(chloroethyl)-methylamine under sodium amide catalysis to yield N-methyl-4-phenyl-4-cyanopiperidine—a direct conceptual precursor to contemporary 4-cyanopiperidine derivatives. This foundational work established the strategic value of quaternary carbon centers within heterocyclic systems for bioactive molecule design . However, the original methodology faced significant limitations due to the requirement of highly toxic nitrogen mustard intermediates (bis(2-chloroethyl)methylamine), prompting the development of safer, more efficient synthetic pathways. Modern adaptations employ cyclic imine intermediates or multicomponent reactions to construct the piperidine ring before introducing the C4 substituents. The specific synthesis of ethyl 4-cyanopiperidine-4-carboxylate hydrochloride emerged as pharmaceutical chemists sought to diversify the C4 functionality beyond simple phenyl groups—incorporating both the ester as a carboxylic acid surrogate and the nitrile as a vector for further elaboration. This evolution reflects the broader trajectory in heterocyclic chemistry toward building blocks with orthogonal reactivity that streamline complex molecule assembly .
Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride serves as a multifunctional synthetic intermediate enabling efficient access to pharmacologically active piperidine derivatives. Its most significant application lies in constructing opioid receptor modulators, exemplified by its structural kinship to diphenoxylate—an antidiarrheal agent developed as a structural analog of meperidine. Diphenoxylate features a 4-phenyl-4-carbethoxy piperidine core with an extended 3-cyano-3,3-diphenylpropyl chain at the nitrogen, demonstrating how the scaffold can be modified to tune receptor specificity and pharmacokinetic profiles [7]. Beyond opioids, this building block enables the synthesis of A2B adenosine receptor antagonists, as evidenced by patent CN101973998A, which discloses pyrrolopyrimidine derivatives bearing substituted piperidine moieties for treating proliferative disorders like diabetic retinopathy, retinopathy of prematurity, and cancer. The C4-ester and nitrile groups provide anchor points for appending aromatic or heteroaromatic systems that enhance target binding [8]. The molecule's conformational constraint and hydrogen bonding capacity (TPSA = 62.12 Ų, H-bond acceptors = 4) facilitate optimization of drug-like properties—particularly for central nervous system (CNS) agents where logP (0.86) and molecular weight (218.68) fall within favorable ranges. These characteristics enable rapid generation of structure-activity relationship (SAR) data by parallel synthesis, where the nitrile can be transformed to tetrazoles (metabolically stable carboxylic acid bioisosteres) or reduced to aminomethyl groups for secondary functionalization [3] [8].
Table 2: Representative Bioactive Derivatives Derived from 4-Substituted Piperidine Scaffolds
Compound Class | Biological Activity | Structural Features Enabled by Scaffold |
---|---|---|
Diphenoxylate | Antidiarrheal (μ-opioid receptor agonist) | 4-Carbethoxy group, N-substituted side chain |
Pethidine (Dolantin) | Analgesic (opioid receptor agonist) | 4-Phenyl-4-carbethoxy core |
Pyrrolopyrimidine- | A2B adenosine receptor antagonists | Sp³-hybridized C4 for steric control, nitrogen |
piperidine conjugates | (anti-angiogenic/anti-proliferative) | for hydrogen bonding |
Polamidon derivatives | Analgesics (superior to morphine potency) | Quaternary C4 center with diphenyl systems |
The piperidine ring represents one of the most privileged heterocyclic scaffolds in medicinal chemistry, featuring prominently in approximately 20% of commercialized pharmaceuticals. Its significance stems from several intrinsic properties: 1) Stereochemical complexity - The chair conformation provides defined spatial orientation for substituents; 2) Balanced lipophilicity - Enables membrane permeability while maintaining water solubility; 3) Hydrogen bonding capability - The tertiary nitrogen serves as hydrogen bond acceptor for target engagement; and 4) Metabolic stability - Compared to morpholine or piperazine analogs, piperidines exhibit superior resistance to oxidative metabolism. Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride amplifies these advantages through its C4 quaternary carbon center, which imparts conformational rigidity and projects functional groups into distinct pharmacophoric vectors. The C4-cyano group serves as a versatile chemical handle—convertible to aminomethyl (via reduction) or tetrazole (via [3+2] cycloaddition)—while the ester permits hydrolysis to carboxylic acids or transition to amides [1] [5]. This orthogonal reactivity enables efficient "scaffold hopping," where minor modifications generate significant structural diversity. The scaffold's flexibility accommodates varied biological targets, as demonstrated by the contrasting applications of its analogs: Methyl 4-cyanopiperidine-4-carboxylate hydrochloride (a shorter-chain ester analog) shares similar reactivity profiles but altered lipophilicity (logP = 0.86 vs. 0.79 for methyl ester), potentially optimizing blood-brain barrier penetration for CNS targets. Meanwhile, 4-(4-cyanophenoxy)piperidine-1-carboxylates demonstrate how aromatic ring spacing influences target selectivity in kinase inhibitors or neurotransmitter reuptake blockers [2] [5] [7]. These examples underscore the piperidine scaffold's capacity to serve as a three-dimensional template for rational drug design across therapeutic areas.
Table 3: Structural and Property Comparison of Piperidine-Based Building Blocks
Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Therapeutic Area Relevance |
---|---|---|---|---|
Ethyl 4-cyanopiperidine-4-carboxylate HCl | C₉H₁₅ClN₂O₂ | 218.68 | Ester, nitrile (C4) | Opioids, receptor antagonists |
Methyl 4-cyanopiperidine-4-carboxylate HCl | C₈H₁₃ClN₂O₂ | 204.66 | Methyl ester, nitrile (C4) | CNS drug discovery |
Ethyl 4-(4-cyanophenoxy)piperidine-1-carboxylate | C₁₅H₁₈N₂O₃ | 274.32 | Phenoxy linker, nitrile | Kinase inhibitors |
1-(3-Cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid ethyl ester (Diphenoxylate) | C₃₀H₃₂N₂O₂ | 452.60 | Diphenylacetonitrile, ester | Antidiarrheals |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1